2-(Azetidin-3-ylfluoromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FN3 |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-[azetidin-3-yl(fluoro)methyl]pyrimidine |
InChI |
InChI=1S/C8H10FN3/c9-7(6-4-10-5-6)8-11-2-1-3-12-8/h1-3,6-7,10H,4-5H2 |
InChI Key |
NTCCAPGNRRAKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=NC=CC=N2)F |
Origin of Product |
United States |
Retrosynthetic Disconnections and Synthetic Planning for 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Deconstruction Strategies for the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a key structural motif found in numerous natural products and pharmaceuticals. frontiersin.orgmagtech.com.cn Its inherent ring strain makes its synthesis challenging. magtech.com.cn Retrosynthetic disconnection of the azetidine ring in 2-(Azetidin-3-ylfluoromethyl)pyrimidine can be envisioned through several strategic bond cleavages.
A primary disconnection strategy involves breaking the C-N bonds of the azetidine ring. This leads to acyclic precursors such as γ-amino alcohols or γ-haloamines. frontiersin.org For instance, intramolecular cyclization of a 1,3-difunctionalized propane (B168953) derivative, where one terminus is an amine and the other a suitable leaving group (e.g., a halide or a sulfonate ester), is a common method for forming the azetidine ring. frontiersin.org
Another approach is the [2+2] cycloaddition, such as the Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene to form the azetidine ring. magtech.com.cn Furthermore, ring expansion of aziridines or ring contraction of larger heterocycles like pyrrolidines can also be considered as potential, albeit less common, pathways to substituted azetidines. magtech.com.cn
The substitution at the 3-position of the azetidine ring is a critical consideration. A plausible retrosynthetic disconnection at this position points towards a precursor such as N-protected 3-azetidinone. This ketone can then be subjected to various reactions, such as a Horner-Wadsworth-Emmons reaction to introduce a side chain that can be further functionalized. nih.gov
Retrosynthetic Pathways for the Pyrimidine (B1678525) Core
The pyrimidine core of the target molecule is substituted at the 2-position. A key retrosynthetic disconnection involves breaking the C-C bond between the pyrimidine ring and the fluoromethyl azetidine moiety. This leads to a pyrimidine synthon and an azetidine synthon. The pyrimidine synthon would ideally be a 2-halopyrimidine or a pyrimidine with another suitable leaving group at the 2-position, facilitating a nucleophilic substitution reaction.
The construction of the pyrimidine ring itself can be achieved through several established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. researchgate.net For a 2-substituted pyrimidine, the choice of the amidine is crucial.
An alternative strategy involves the use of pre-functionalized building blocks. For example, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. researchgate.net While our target molecule does not have a carboxylic ester at the 5-position, this highlights the modularity of pyrimidine synthesis.
Key Disconnections for the Fluoromethyl Substituent
The introduction of the fluoromethyl group (-CH₂F) requires careful planning. A primary retrosynthetic disconnection breaks the C-F bond, leading to a hydroxymethyl or a protected hydroxymethyl group. This alcohol functionality can then be converted to the fluoride (B91410) through nucleophilic fluorination. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. A patent for the synthesis of 3-(fluoromethyl)azetidine (B1444597) derivatives describes the use of triethylamine (B128534) trihydrofluoride for the fluorination of a corresponding mesylate. google.com
Alternatively, a C-C bond disconnection of the fluoromethyl group from the azetidine ring is less ideal as it would require the coupling of a fluorinated one-carbon unit, which can be challenging. Therefore, the most logical approach is the late-stage fluorination of a precursor alcohol.
Another possibility is the disconnection of the C-C bond between the azetidine and the fluoromethyl group, leading to a 3-haloazetidine and a fluoromethyl nucleophile or electrophile. However, controlling the reactivity of such small, functionalized fragments can be difficult.
Integration of Disconnected Fragments into Proposed Synthetic Routes
Based on the disconnections outlined above, two primary synthetic strategies, convergent and linear, can be proposed for the synthesis of this compound.
Convergent Approach:
A convergent synthesis would involve the separate synthesis of two key intermediates: a protected 3-(fluoromethyl)azetidine and a 2-halopyrimidine. These two fragments would then be coupled in the final steps of the synthesis.
Synthesis of Protected 3-(Fluoromethyl)azetidine: This would likely start from a commercially available N-protected 3-azetidinone. A Wittig or Horner-Wadsworth-Emmons reaction could install a one-carbon unit, which is then reduced to a hydroxymethyl group. Subsequent protection of the alcohol, deprotection of the nitrogen, and then reprotection with a suitable group might be necessary. The final step in this fragment's synthesis would be the fluorination of the deprotected alcohol. A patent describes a route starting from azetidine-3-carboxylic acid, which is esterified, N-protected, reduced to the alcohol, converted to a mesylate, and finally fluorinated. google.com
Synthesis of 2-Halopyrimidine: This can be prepared through various known methods, for instance, from the condensation of malondialdehyde or a synthetic equivalent with an appropriate amidine, followed by halogenation.
Coupling: The final step would involve the nucleophilic substitution of the 2-halopyrimidine with the protected 3-(fluoromethyl)azetidine, followed by deprotection to yield the target molecule.
Linear Approach:
A linear synthesis would involve the sequential construction of the molecule, likely starting from a pre-formed pyrimidine or azetidine ring.
Starting from Pyrimidine: One could start with a 2-halopyrimidine and introduce the azetidine fragment. This would involve reacting the 2-halopyrimidine with a suitable 3-functionalized azetidine, for example, N-protected 3-azetidinemethanol. The fluorination step would then be carried out on the coupled product.
Starting from Azetidine: Alternatively, the synthesis could commence with N-protected 3-azetidinemethanol. This could be coupled to a suitable pyrimidine precursor, followed by cyclization to form the pyrimidine ring. The fluorination would again be a late-stage transformation.
Considerations for Convergent and Linear Synthesis Methodologies
Both convergent and linear syntheses have their advantages and disadvantages in the context of preparing this compound.
Linear Synthesis:
Convergent Synthesis:
Below is a table summarizing the key features of each approach for the synthesis of the target compound.
| Feature | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Generally lower | Generally higher |
| Flexibility for Analogs | Less flexible | More flexible |
| Process Efficiency | Can be less efficient for complex molecules | Often more efficient |
| Key Challenge | Accumulation of low yields over many steps | Development of a reliable coupling reaction |
Advanced Synthetic Methodologies for 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. Key approaches focus on intramolecular cyclization reactions and methods that allow for precise control over stereochemistry, which is often crucial for biological activity.
Intramolecular Cyclization Reactions for Four-Membered Ring Construction
Intramolecular cyclization is a prominent strategy for the formation of the azetidine ring, typically involving the formation of a carbon-nitrogen bond. One effective approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes a palladium catalyst to facilitate the cyclization of an acyclic amine precursor, forming the strained four-membered ring with high efficiency and functional group tolerance. The key step involves a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org
Another powerful technique involves the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to 3-hydroxyazetidines. This Lewis acid-catalyzed process promotes the selective attack of the amine onto the C3 position of the epoxide, leading to the desired four-membered ring structure. mdpi.com
Gold-catalyzed reactions have also emerged as a valuable tool. For example, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones. This reaction proceeds through an α-oxogold carbene intermediate which then undergoes intramolecular N-H insertion to form the azetidine ring. researchgate.net
| Cyclization Strategy | Catalyst/Reagent | Precursor Type | Resulting Azetidine | Ref. |
| Intramolecular γ-C(sp³)–H Amination | Palladium(II) | Acyclic Amine | Functionalized Azetidine | rsc.org |
| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy Amine | 3-Hydroxyazetidine | mdpi.com |
| Oxidative Cyclization | Gold Catalyst | N-Propargylsulfonamide | Azetidin-3-one | researchgate.net |
Stereocontrolled Synthesis of Substituted Azetidines
The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Therefore, methods that allow for the stereocontrolled synthesis of substituted azetidines are of high importance. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines. This three-component reaction allows for the introduction of two versatile functionalities to the azetidine ring with high enantioselectivity and diastereoselectivity. matrixscientific.com
Ring transformation reactions can also be employed for stereoselective synthesis. For instance, the reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles can lead to the stereoselective preparation of new 4-substituted piperidines through a transient 1-azoniabicyclo[2.2.0]hexane intermediate. While this example leads to a different ring system, the principles of stereochemical control are relevant to azetidine synthesis.
Furthermore, the synthesis of enantiopure azetidines can be achieved starting from chiral precursors. For example, chiral azetidin-3-ones can be readily prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. This approach allows for the synthesis of azetidines with high enantiomeric excess. researchgate.net
Diverse Approaches to Pyrimidine (B1678525) Ring Synthesis
The pyrimidine ring is a common scaffold in a vast array of biologically active molecules. Its synthesis can be achieved through various strategies, including multi-component reactions and ring-closing reactions of acyclic precursors.
Multi-Component Condensation Reactions for Pyrimidine Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This strategy is particularly well-suited for the synthesis of highly substituted pyrimidines. A sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity. rsc.orgnih.gov
Another versatile MCR is the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in aqueous media, which can be used to synthesize pyrido[2,3-d]pyrimidines. mdpi.com The reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions also provides an efficient route to 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com
| MCR Components | Catalyst | Product Type | Ref. |
| Amidine, Alcohols (up to 3) | Iridium-pincer complex | Substituted Pyrimidine | rsc.orgnih.gov |
| Aldehyde, Alkyl Nitrile, Aminopyrimidine | None (aqueous media) | Pyrido[2,3-d]pyrimidine | mdpi.com |
| 2-Aminopyridine, Triethyl Orthoformate, Primary Amine | None (solvent-free) | 4-Substituted Aminopyrido[2,3-d]pyrimidine | mdpi.com |
Ring-Closing Reactions Involving Nitrogen and Carbon Precursors
The construction of the pyrimidine ring can also be achieved through the cyclization of linear precursors containing the necessary nitrogen and carbon atoms. A common and widely used method involves the condensation of a compound containing an N-C-N fragment (such as an amidine, urea, or guanidine) with a three-carbon unit possessing electrophilic centers at the 1 and 3 positions. nih.gov
For example, a metal-free synthesis of multi-substituted pyrimidines has been reported from the reaction of readily available amidines and α,β-unsaturated ketones. This process involves a [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. researchgate.net
Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including nitrogen heterocyles. While less common for the direct synthesis of aromatic pyrimidines, RCM can be employed to construct precursor rings that are subsequently converted to pyrimidines. elsevierpure.comrsc.org
Introduction of the Fluoromethyl Moiety
The introduction of fluorine-containing groups, such as the fluoromethyl (CH₂F) group, can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com There are several strategies for introducing this moiety into heterocyclic systems.
One approach is the direct fluoromethylation of a pre-existing heterocycle. This can be achieved using various fluoromethylating agents. For instance, fluorofluoromethylation can be accomplished via a fluoro-Pummerer rearrangement of a corresponding sulfoxide. researchgate.net Another method involves the nucleophilic substitution of a leaving group, such as a halide, with a fluoride (B91410) source.
Alternatively, the fluoromethyl group can be incorporated as part of a building block that is then used to construct the heterocyclic ring. This strategy avoids the need for late-stage fluorination, which can sometimes be challenging. For example, a trifluoromethyl-containing building block can be used in the synthesis of trifluoromethyl-substituted pyrimidines.
A review of recent advances highlights two main strategies for the monofluoromethylation of N-heterocycles: direct monofluoromethylation using sources like ICH₂F, and the assembly of N-heterocyclic structures from CH₂F-containing substrates. mdpi.com
| Fluorination Strategy | Reagent/Method | Application | Ref. |
| Direct Fluoromethylation | Fluoro-Pummerer Rearrangement | Conversion of sulfoxides to fluoromethyl sulfides | researchgate.net |
| Direct Monofluoromethylation | Fluoroiodomethane (ICH₂F) | N-fluoromethylation of heterocyles | mdpi.com |
| Building Block Approach | Trifluoromethyl-containing precursors | Synthesis of trifluoromethyl-pyrimidines |
Direct Fluorination Techniques for Carbon-Fluorine Bond Formation
The direct introduction of fluorine into an organic molecule is a cornerstone of modern medicinal chemistry, owing to the unique properties fluorine imparts. nih.gov The formation of the carbon-fluorine bond in the synthesis of 2-(Azetidin-3-ylfluoromethyl)pyrimidine can be achieved through direct fluorination, a process where a fluorine atom is delivered to an electron-rich center. nih.gov Electrophilic fluorination is a prominent strategy, utilizing reagents that act as a "positive-fluorine" source. nih.gov
These reagents react with nucleophilic precursors, such as carbanions or electron-rich aromatic systems, to forge the C-F bond. nih.gov One of the earliest examples of electrophilic fluorination involved the use of highly reactive fluoroxytrifluoromethane (CF₃OF). nih.gov However, the development of safer and more user-friendly reagents has been a significant advancement. Quaternary ammonium (B1175870) salts, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), and other N-F reagents like N-fluorobenzenesulfonimide are now widely employed due to their stability and reactivity. beilstein-journals.org These modern reagents allow for the fluorination of a wide range of substrates under milder conditions. youtube.com Continuous flow processes using elemental fluorine gas have also been developed for the selective fluorination of certain heterocyclic systems, demonstrating a high-tech approach to handling this reactive element. tib.eu
Table 1: Comparison of Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Characteristics | References |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Crystalline solid, stable, commercially available, widely used F+ source. | beilstein-journals.org |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, effective for fluorinating carbanions and other nucleophiles. | beilstein-journals.org |
| Fluoroxytrifluoromethane | CF₃OF | Highly reactive and toxic gas, used in early studies of electrophilic fluorination. | nih.gov |
| Elemental Fluorine | F₂ | Extremely reactive and corrosive gas, requires specialized equipment like continuous flow reactors for safe and selective reactions. | tib.eu |
Precursor Functionalization and Fluorine Atom Installation
An alternative to direct fluorination of the final carbon framework is the functionalization of a precursor molecule, which is then converted to the fluorinated target. This strategy often involves leveraging existing functional groups to facilitate nucleophilic fluorination, a process challenged by the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu
A common approach is the deoxyfluorination of an alcohol. The hydroxyl group is a poor leaving group and must first be activated. Reagents like diethylaminosulfur trifluoride (DAST) can convert alcohols into the corresponding fluorides, where the reaction is driven by the formation of a strong amide byproduct. ucla.edu Another strategy involves the use of diazo compounds. Diazo species can be converted into carbenes, which can then be trapped by a fluoride source. ucla.edu For instance, α-diazo-β-ketoesters have been successfully fluorinated at room temperature using hydrogen fluoride-ether complexes, assisted by the Lewis acidity of the reagent. ucla.edu This approach has been expanded using copper catalysts to enable the direct fluorination of diazocarbonyl compounds with hydrogen fluoride, accommodating a variety of functional groups that might be incompatible with other fluorination methods. ucla.edu
Table 2: Precursor Functional Groups for Nucleophilic Fluorination
| Precursor Functional Group | Fluorination Method | Typical Reagents | References |
|---|---|---|---|
| Alcohol (-OH) | Deoxyfluorination | Diethylaminosulfur trifluoride (DAST), PhenoFluor | ucla.edu |
| Diazocarbonyl (-C(N₂)-) | Direct Fluorination | HBF₄·Et₂O, Cu-catalyst with HF | ucla.edu |
| Alkene (C=C) | Hydrofluorination | HF/Pyridine (Olah's Reagent) | beilstein-journals.org |
Stereoselective Fluoromethylation Methodologies
When chirality is a factor, as it is in many bioactive molecules, controlling the three-dimensional arrangement of atoms during synthesis is critical. Stereoselective fluoromethylation aims to introduce the fluoromethyl group with a specific, predictable stereochemistry. This is particularly challenging but essential for creating a single desired stereoisomer out of many possibilities. youtube.com
Strategies for stereoselective synthesis often rely on chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the approach of a reagent to one face of the molecule. Another powerful technique is the use of chiral catalysts, which create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over others. For instance, stereoselective N-trifluoropropenylation of heterocycles has been achieved with high efficiency using a hypervalent iodonium (B1229267) salt, demonstrating that direct functionalization can be controlled to yield specific stereoisomers. nih.gov The principles of stereocontrol, such as those described by the Felkin-Anh model for nucleophilic addition to chiral carbonyls, can be applied to design synthetic routes that selectively produce the desired stereocenter at the carbon bearing the fluorine atom. youtube.com
Coupling Reactions for Azetidine-Pyrimidine Linkage
The construction of the bond linking the azetidine and pyrimidine rings is a pivotal step in the synthesis of the target molecule. This can be accomplished through various C-C bond-forming reactions, broadly categorized into catalytic cross-coupling and classical nucleophilic/electrophilic processes.
Catalytic Cross-Coupling Strategies for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between different molecular fragments. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium or copper. researchgate.netnih.gov
In the context of synthesizing this compound, a plausible strategy would involve coupling a 3-functionalized azetidine with a 2-functionalized pyrimidine. For example, a Suzuki-Miyaura reaction could couple an azetidine-boronic acid derivative with a 2-halopyrimidine. nih.gov Alternatively, a Sonogashira reaction could be employed if one of the fragments contains a terminal alkyne to be later reduced. nih.gov Research has also demonstrated that iron, a less expensive and more abundant metal, can effectively catalyze the cross-coupling of 3-iodoazetidines with various Grignard reagents, providing a robust method for attaching aryl and heteroaryl groups to the azetidine ring. rsc.org These methods are highly versatile and often tolerate a wide range of functional groups, which is crucial in the synthesis of complex molecules. nih.govmdpi.com
Table 3: Catalytic Cross-Coupling Reactions for Heterocycle Linkage
| Reaction Name | Typical Catalyst | Coupling Partners | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Organoboron compound + Organic halide/triflate | nih.gov |
| Sonogashira | Pd catalyst + Cu co-catalyst | Terminal alkyne + Organic halide/triflate | nih.gov |
| Buchwald-Hartwig | Pd catalyst | Amine/Alcohol/Thiol + Organic halide/triflate | nih.gov |
| Iron-Catalyzed Coupling | Iron salt (e.g., FeCl₃) | Grignard reagent + Organic halide | rsc.org |
Nucleophilic and Electrophilic Coupling Processes
Beyond metal-catalyzed reactions, classical nucleophilic and electrophilic coupling strategies offer alternative pathways for linking the azetidine and pyrimidine moieties. These reactions rely on the inherent electronic properties of the heterocyclic rings. mdpi.com The pyrimidine ring, being an electron-deficient π-system, is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen atom at the C2 position. mdpi.com
In such a scenario, the nitrogen atom of a suitably protected azetidine derivative can act as a nucleophile, displacing the leaving group on the pyrimidine ring in a nucleophilic aromatic substitution (SNAr) reaction. Conversely, the azetidine ring can be rendered electrophilic. For example, a 3-iodoazetidine (B8093280) could be attacked by a nucleophilic pyrimidine species, such as an organometallic pyrimidine derivative. Direct C-H activation is another advanced strategy where a C-H bond on one of the heterocycles is functionalized directly, avoiding the need for pre-functionalized starting materials and offering a more atom-economical route. researchgate.netnih.gov
Novel Catalytic Systems in Compound Synthesis (e.g., Rhodium-catalyzed reactions)
The construction of the this compound scaffold likely involves the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Modern organometallic catalysis, particularly using rhodium, offers powerful tools for such transformations with high efficiency and selectivity.
Rhodium catalysts are renowned for their versatility in a range of chemical reactions, including hydrogenation, hydroformylation, and C-H activation. numberanalytics.com In the context of synthesizing pyrimidine derivatives, rhodium-catalyzed reactions can be pivotal. For instance, rhodium-catalyzed cross-coupling reactions could be employed to attach a suitable precursor of the azetidin-3-ylfluoromethyl group to a pre-formed pyrimidine ring. A plausible approach involves the coupling of a 2-halopyrimidine with an organometallic reagent derived from the azetidine moiety. While palladium is more common for Suzuki and Stille couplings, rhodium catalysts have shown efficacy in similar C-C bond formations under specific conditions, sometimes offering complementary reactivity. organic-chemistry.org
A one-step synthesis of 2-aroylpyrimidines has been developed using rhodium catalysis, proceeding through a denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles. nih.gov This highlights the potential of rhodium to mediate complex cascade reactions to build substituted pyrimidines. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation is a powerful strategy for the functionalization of heterocyclic compounds. nih.gov This could hypothetically be applied to a pyrimidine core, followed by coupling with a fluorinated azetidine-containing fragment.
The introduction of the fluorine atom is a critical step. While direct catalytic fluorination of such a complex molecule is challenging, rhodium complexes have been investigated for nucleophilic fluorination reactions. For example, a cyclometallated rhodium complex has been shown to catalyze the fluorination of acyl chlorides to acyl fluorides. nih.govacs.org Although not directly applicable to the target molecule's side chain, it demonstrates the potential of rhodium in facilitating C-F bond formation. A more likely strategy would involve the use of a fluorinated building block.
The table below summarizes potential rhodium-catalyzed reactions that could be adapted for the synthesis of this compound or its key intermediates.
| Reaction Type | Catalyst Example | Potential Application in Synthesis | Reference |
| C-C Cross-Coupling | [Cp*RhCl2]2 | Coupling of a 2-chloropyrimidine (B141910) with an azetidine-derived organoboron reagent. | organic-chemistry.org |
| C-H Activation/Annulation | [Rh(III)] complexes | Functionalization of a pyrimidine C-H bond followed by coupling. | nih.gov |
| Nucleophilic Fluorination | [(η5,κ2C-C5Me4CH2C6F5CH2NC3H2NMe)RhCl] | Synthesis of fluorinated intermediates. | nih.govacs.org |
| Asymmetric Hydrogenation | [Rh(COD)Binapine]BF4 | Enantioselective reduction of a ketone precursor to the side chain. | acs.org |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Key parameters for optimization in the synthesis of this compound would include the choice of catalyst, solvent, base, temperature, and reaction time.
For a hypothetical cross-coupling step to attach the azetidinyl moiety, such as a Suzuki-Miyaura reaction, a systematic screening of palladium or rhodium catalysts and ligands would be necessary. For instance, in the synthesis of other pyrimidine derivatives, catalysts like Pd(PPh₃)₄ have been used effectively with various arylboronic acids. nih.gov The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., DME/water, toluene, DMF) can significantly impact the reaction outcome. researchgate.net
The introduction of the fluoromethyl group would likely be achieved using a fluorinated building block to avoid harsh fluorinating agents on the complex molecule. The synthesis of such building blocks, for example, a protected 3-(fluoromethyl)azetidine (B1444597), would itself require optimization.
A Design of Experiments (DoE) approach could be systematically employed to explore the multidimensional reaction space and identify optimal conditions. This statistical method allows for the simultaneous variation of multiple factors to efficiently determine their individual and interactive effects on the reaction yield and purity.
The following interactive table illustrates a hypothetical optimization study for a key cross-coupling step.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 90 | 78 |
| 3 | [Cp*RhCl2]2 | - | Cs₂CO₃ | DME/H₂O | 80 | 72 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 85 |
This table represents hypothetical data for illustrative purposes.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is increasingly important in modern pharmaceutical synthesis to minimize environmental impact and enhance safety and efficiency. ijpsjournal.commdpi.com The synthesis of this compound can be designed with these principles in mind.
Key Green Chemistry Principles and Their Application:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent strategy for improving atom economy in the synthesis of pyrimidine derivatives. rasayanjournal.co.in
Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol, or ionic liquids. mdpi.comrasayanjournal.co.in Solvent-free reactions, potentially utilizing microwave irradiation, can also be a highly effective green approach. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible. Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The use of rhodium or other transition metal catalysts as discussed in section 3.6 aligns with this principle. benthamdirect.com
Use of Renewable Feedstocks: While not always straightforward for complex targets, exploring the use of bio-derived starting materials or reagents can contribute to a greener synthesis. ijpsjournal.com
The table below outlines how green chemistry principles could be applied to the synthesis of the target compound.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |
| Solvent Choice | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, Ionic Liquids, or solvent-free conditions. rasayanjournal.co.in | Reduced toxicity and environmental impact. |
| Energy Input | Prolonged heating under reflux. | Microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.innih.gov | Faster reactions, lower energy consumption. |
| Catalysis | Stoichiometric reagents. | Recyclable heterogeneous or homogeneous catalysts (e.g., Rh, Pd). benthamdirect.com | Reduced waste, higher efficiency. |
| Reaction Type | Multi-step linear synthesis. | One-pot or multicomponent reactions. rasayanjournal.co.in | Increased atom economy, reduced workup. |
By integrating these advanced synthetic methodologies, the production of this compound can be achieved in an efficient, optimized, and environmentally responsible manner.
Advanced Spectroscopic and Spectrometric Characterization of 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy: A Theoretical Outlook
In the absence of experimental data, a theoretical discussion of the expected NMR spectra can be outlined based on the known chemical environments of the azetidine (B1206935) and pyrimidine (B1678525) rings.
Proton (¹H) NMR for Structural Confirmation and Proton Environments
The ¹H NMR spectrum of 2-(Azetidin-3-ylfluoromethyl)pyrimidine would be expected to show distinct signals corresponding to the protons on the pyrimidine ring, the azetidine ring, and the fluoromethyl group. The pyrimidine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the azetidine ring would likely be found in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen atom and the fluoromethyl group. The proton of the fluoromethyl group would exhibit a characteristic doublet due to coupling with the adjacent fluorine atom.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Distinct signals would be expected for the carbons of the pyrimidine ring, the azetidine ring, and the fluoromethyl group. The carbon atom bonded to the fluorine would show a characteristic large one-bond C-F coupling constant. Computational studies on similar trifluoromethyl pyrimidine derivatives suggest that density functional theory (DFT) calculations can provide reliable predictions of ¹³C NMR chemical shifts. nih.gov
Fluorine-19 (¹⁹F) NMR for Fluorine Environments
¹⁹F NMR spectroscopy would be a key technique for characterizing the fluorine-containing moiety of the molecule. A single resonance would be anticipated for the monofluorinated methyl group. The chemical shift of this signal would be indicative of its electronic environment, and it would likely appear as a triplet due to coupling with the two adjacent protons of the methyl group. The use of ¹⁹F NMR is well-established for studying fluorinated compounds in various chemical and biological contexts. rsc.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To fully elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the azetidine and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range correlations between protons and carbons, which is critical for connecting the azetidin-3-ylfluoromethyl substituent to the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the conformation of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups present. These would include C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic azetidine ring, C=N and C=C stretching vibrations within the pyrimidine ring, and C-N stretching vibrations for the azetidine ring. A key feature would be the C-F stretching vibration, which typically appears in the region of 1000-1400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum would provide insights into the electronic transitions within the molecule. The pyrimidine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima would be influenced by the azetidin-3-ylfluoromethyl substituent. Studies on other pyrimidine derivatives have shown that halogenation can affect the energy of these transitions. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecular ion.
For this compound, with a chemical formula of C8H10FN3, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument to confirm the compound's identity.
Hypothetical HRMS Data for this compound:
| Adduct | Theoretical m/z |
| [M+H]⁺ | 168.0931 |
| [M+Na]⁺ | 190.0750 |
Note: This table is generated based on theoretical calculations and does not represent published experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure.
While no specific MS/MS data exists for this compound, general fragmentation pathways for related pyrimidine and azetidine-containing compounds can be inferred. iosrjournals.orgsapub.org Common fragmentation would likely involve the cleavage of the azetidine ring, loss of the fluoromethyl group, and fragmentation of the pyrimidine ring itself. wikipedia.org
Plausible Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 168.0931 | --- | --- | --- |
| 168.0931 | --- | --- | --- |
| 168.0931 | --- | --- | --- |
Note: This table is a hypothetical representation of potential fragmentation and is not based on experimental data for the specified compound.
The lack of empirical data for this compound highlights a gap in the current scientific literature. Further research is required to perform and publish the detailed mass spectrometric characterization of this compound.
In Depth Structural Analysis of 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, bond parameters, and intermolecular interactions of 2-(Azetidin-3-ylfluoromethyl)pyrimidine.
Determination of Molecular Geometry and Bond Parameters
A successful single-crystal X-ray diffraction study of this compound would yield a detailed picture of its molecular structure. Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms, such as the C-N and C-C bonds within the azetidine (B1206935) and pyrimidine (B1678525) rings, the C-F bond, and the bonds of the fluoromethyl linker.
Bond Angles: The angles formed between three connected atoms, which define the geometry around each atom.
Torsion Angles: These angles describe the conformation of the molecule, including the puckering of the azetidine ring and the relative orientation of the pyrimidine and azetidine moieties.
This data would be presented in a comprehensive table, allowing for comparison with theoretical calculations and the structures of related molecules.
Hypothetical Bond Parameter Data Table
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-F | Value |
| C(sp³)-C(sp³) (azetidine) | Value |
| C-N (azetidine) | Value |
| C-N (pyrimidine) | Value |
| C=N (pyrimidine) | Value |
| C-C (linker) | Value |
| Bond Angles (°) ** | |
| F-C-H | Value |
| C-N-C (azetidine) | Value |
| N-C-N (pyrimidine) | Value |
| C-C-N (linker-azetidine) | Value |
| Torsion Angles (°) ** | |
| Atoms defining torsion | Value |
Note: This table is a template. Actual values would be obtained from experimental X-ray diffraction data.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of this compound arrange themselves in a crystal is determined by a variety of non-covalent interactions. Analysis of the crystal packing would reveal:
Hydrogen Bonding: The presence of nitrogen atoms in both the azetidine and pyrimidine rings, as well as the azetidine N-H group, suggests the potential for hydrogen bonding, which would be a significant factor in the crystal packing.
Halogen Bonding: The fluorine atom could potentially participate in halogen bonding interactions.
π-π Stacking: The aromatic pyrimidine rings could stack on top of one another, contributing to the stability of the crystal lattice.
Understanding these interactions is key to rationalizing the solid-state properties of the compound.
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. mdpi.com Different polymorphs can exhibit distinct physical properties. A thorough investigation would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to identify any polymorphic forms. mdpi.com
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. This can be a strategy to modify the physicochemical properties of a compound.
Conformational Analysis in Solution and Solid State
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape, or conformation. For this compound, two key areas of conformational flexibility are the azetidine ring and the fluoromethyl group.
Preferred Conformations of the Azetidine Ring
The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov Computational modeling and, where possible, solution-state Nuclear Magnetic Resonance (NMR) spectroscopic studies, such as the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), would be employed to determine the preferred puckering of the azetidine ring. nih.gov The puckering can influence the orientation of the fluoromethylpyrimidine substituent, which in turn can affect how the molecule interacts with biological targets.
Rotational Barriers and Conformational Dynamics of the Fluoromethyl Group
Rotation around the single bonds connecting the fluoromethyl group to the azetidine ring and the azetidine ring to the pyrimidine ring will be subject to rotational barriers. These barriers determine the flexibility of the molecule and the accessibility of different conformations.
Dynamic NMR spectroscopy and computational methods would be the primary tools to investigate these rotational barriers. Understanding these dynamics is crucial as the relative orientation of the fluorinated substituent and the pyrimidine ring can significantly impact the molecule's properties.
Hypothetical Rotational Barrier Data Table
| Rotational Bond | Method | Calculated/Measured Barrier (kcal/mol) |
| C(azetidine)-CH(linker) | Computational (e.g., DFT) | Value |
| CH(linker)-C(pyrimidine) | Computational (e.g., DFT) | Value |
| C(azetidine)-CH(linker) | Experimental (Dynamic NMR) | Value |
| CH(linker)-C(pyrimidine) | Experimental (Dynamic NMR) | Value |
Note: This table is a template. Actual values would be obtained from specific computational or experimental studies.
Stereochemical Assignments and Chiral Purity Determination
The stereochemistry of this compound is a critical aspect of its molecular architecture, arising from the presence of a stereocenter at the 3-position of the azetidine ring where the fluoromethyl-pyrimidine substituent is attached. This gives rise to two enantiomers, the (R)- and (S)-forms. The precise determination of the absolute configuration of these enantiomers and the assessment of their purity are paramount in understanding the compound's potential interactions in a chiral environment.
The definitive assignment of stereochemistry for chiral molecules like this compound is typically achieved through single-crystal X-ray diffraction analysis of the parent compound or a suitable crystalline derivative. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice, allowing for the direct assignment of the (R) or (S) configuration at the chiral center. While specific X-ray crystallographic data for this compound is not widely published, this method remains the gold standard for stereochemical assignment in medicinal chemistry. nih.govresearchgate.net
In the absence of single-crystal X-ray data, stereochemical assignment can often be inferred by correlation with compounds of known configuration. This involves a chemical synthesis route where the stereochemistry of a starting material or an intermediate has been unequivocally established.
The determination of chiral purity, or enantiomeric excess (e.e.), is crucial to ensure that a sample consists predominantly of one enantiomer. This is typically accomplished using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These methods employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. nih.govresearchgate.net These agents induce a chemical shift difference between the enantiomers in the resulting NMR spectrum, enabling the integration of the signals to quantify the ratio of the two enantiomers.
While detailed experimental data on the stereochemical resolution and chiral purity of this compound is limited in publicly available literature, the established methodologies mentioned above are the standard approaches utilized in the pharmaceutical sciences for such determinations.
| Technique | Purpose | Typical Application |
| Single-Crystal X-Ray Diffraction | Definitive assignment of absolute stereochemistry (R/S) | Analysis of a crystalline sample of one of the enantiomers or a salt thereof. researchgate.net |
| Chiral HPLC/SFC | Determination of enantiomeric purity (e.e.) | Separation and quantification of the (R)- and (S)-enantiomers in a mixture. |
| NMR Spectroscopy with Chiral Auxiliaries | Determination of enantiomeric purity | Formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer. researchgate.net |
Theoretical and Computational Chemistry Studies of 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For pyrimidine (B1678525) derivatives, DFT has been successfully used to study their electronic structure, spectroscopic characteristics, and reactivity. nih.gov
Prediction of Electronic Structure and Charge Distribution
DFT calculations can predict the optimized geometry and electronic properties of 2-(Azetidin-3-ylfluoromethyl)pyrimidine. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to determine these characteristics. researchgate.net The analysis of the electronic structure involves examining the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT is a valuable tool for predicting spectroscopic parameters, which can aid in the structural characterization of molecules.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. nih.govnih.gov Computational studies have shown that DFT methods can provide accurate predictions of ¹⁹F NMR chemical shifts, often with a root mean square (RMS) error of a few parts per million (ppm). worktribe.comrsc.orgresearchgate.net The choice of functional and basis set, such as ωB97XD/aug-cc-pvdz, has been shown to offer a good balance of accuracy and computational cost for these calculations. worktribe.comrsc.orgresearchgate.net
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can complement experimental infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data and help in the assignment of vibrational modes to specific molecular motions.
Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on typical computational outputs.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Azetidine CH) | 3.8 - 4.2 |
| ¹H (Azetidine CH₂) | 3.5 - 3.9 |
| ¹H (Fluoromethyl CH) | 5.0 - 5.5 (doublet) |
| ¹³C (Pyrimidine C2) | 160 - 165 |
| ¹³C (Pyrimidine C4/C6) | 155 - 160 |
| ¹³C (Pyrimidine C5) | 110 - 115 |
| ¹³C (Azetidine CH) | 50 - 55 |
| ¹³C (Azetidine CH₂) | 45 - 50 |
| ¹³C (Fluoromethyl CH) | 85 - 90 (doublet) |
| ¹⁹F | -180 to -220 |
Analysis of Molecular Orbitals and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.orglibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The distribution and energies of these frontier orbitals can be calculated using DFT to predict the most likely sites for chemical reactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.govsoton.ac.ukosti.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility and dynamic properties of a molecule like this compound. nih.govsoton.ac.ukosti.gov These simulations can reveal the accessible conformations of the molecule, the relative populations of different conformers, and the transitions between them over time. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules.
Mechanistic Studies of Proposed Chemical Reactions and Transformations
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information helps to elucidate the step-by-step pathway of a reaction and to understand the factors that control its rate and outcome. For instance, DFT calculations can be used to model the reaction pathways of pyrimidine derivatives.
Ligand-Receptor Interaction Modeling (principles of molecular docking, without specific biological targets or outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.govsav.sknih.govmeilerlab.org The primary goal of docking is to predict the conformation of the ligand within a binding site and to estimate the strength of the interaction, often through a scoring function. nih.govnih.gov
The process typically involves:
Defining the three-dimensional structures of both the ligand and the receptor. nih.gov
Sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding site. nih.govnih.gov
Evaluating each of these poses using a scoring function that estimates the binding affinity. nih.govnih.gov
The fundamental principles governing these interactions include shape complementarity, where the ligand fits snugly into the binding pocket, and the formation of favorable intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. sav.skamericanpharmaceuticalreview.com The solvent also plays a crucial role in mediating these interactions. sav.sk While docking can be a powerful tool, challenges remain in accurately predicting binding affinities due to the complexities of desolvation effects and entropy. nih.gov
Exploration of Hydrogen Bonding and Halogen Bonding Interactions within the Molecule
A comprehensive theoretical study of this compound would involve a detailed exploration of its potential intramolecular and intermolecular interactions, particularly hydrogen and halogen bonds. These non-covalent interactions are crucial in determining the molecule's conformational preferences, crystal packing, and interactions with biological targets.
Intramolecular Hydrogen Bonding: The structure of this compound features several potential hydrogen bond donors and acceptors. The nitrogen atom of the azetidine (B1206935) ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the fluorine atom can act as acceptors. Computational methods, such as Density Functional Theory (DFT), would be employed to identify and characterize these interactions. Key parameters that would be calculated include:
Bond Distances and Angles: The distance between the hydrogen atom and the acceptor atom, and the angle of the donor-hydrogen-acceptor triad (B1167595) are critical indicators of a hydrogen bond.
Vibrational Frequencies: The formation of a hydrogen bond typically leads to a red shift (lowering) of the stretching frequency of the donor-hydrogen bond, which can be predicted from calculated vibrational spectra.
Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM) analysis would be used to identify bond critical points (BCPs) between the hydrogen and acceptor atoms, providing evidence of a bonding interaction. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to quantify the strength and nature of the bond.
Halogen Bonding: Although less common in intramolecular contexts, the fluorine atom in this compound could potentially participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this molecule, the fluorine atom is attached to a carbon, which is in turn attached to an electron-withdrawing pyrimidine ring, potentially creating a region of positive electrostatic potential (a σ-hole) on the fluorine atom. This σ-hole could interact with a nucleophilic region, such as the lone pair of a pyrimidine nitrogen.
Computational investigation of halogen bonding would involve:
Molecular Electrostatic Potential (MEP) Surface Analysis: Calculation of the MEP surface would be essential to visualize and quantify the σ-hole on the fluorine atom.
Interaction Energy Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used to accurately calculate the energy of any potential halogen bonding interactions.
Data from Hypothetical Computational Studies:
The following tables illustrate the type of data that would be generated from a detailed computational study. Note: These values are purely illustrative and are not based on actual published research for this compound.
Table 1: Predicted Intramolecular Hydrogen Bond Parameters (Illustrative)
| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Calculated Vibrational Shift (cm⁻¹) |
|---|---|---|---|
| N(azetidine)-H···N(pyrimidine) | 2.15 | 155 | -45 |
Table 2: Predicted Halogen Bond Characteristics (Illustrative)
| Interaction | Interaction Energy (kcal/mol) | σ-hole Maximum (au) |
|---|
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For this compound, theoretical studies could predict its reactivity in various chemical transformations.
Reaction Pathway Prediction: The reactivity of the molecule is dictated by its electronic structure. The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack. The azetidine ring can undergo ring-opening reactions under certain conditions. The fluoromethyl group can also influence reactivity.
Computational methods would be used to model potential reaction pathways, such as:
Nucleophilic Aromatic Substitution: Simulating the attack of a nucleophile on the pyrimidine ring to predict the most likely site of substitution and the associated energy barrier.
Electrophilic Attack: Modeling the reaction with an electrophile to determine if it would target the nitrogen atoms of the pyrimidine or the azetidine ring.
Conformational Changes during Reaction: Tracking the geometry of the molecule along a reaction coordinate to understand how its conformation influences reactivity.
Transition State Analysis: For any proposed reaction pathway, the transition state (TS) represents the highest energy point. Locating and characterizing the TS is crucial for calculating the activation energy, which determines the reaction rate.
Transition State Searching Algorithms: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the TS geometry.
Vibrational Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Data from a Hypothetical Reaction Pathway Study:
The following table illustrates the kind of data that would be generated for a hypothetical nucleophilic substitution reaction. Note: These values are purely illustrative.
Table 3: Predicted Energetics for a Hypothetical Nucleophilic Substitution Reaction (Illustrative)
| Reaction Step | ΔE (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| Reactant Complex Formation | -5.2 | - | Nu···C = 2.8 |
| Transition State | +15.8 | 21.0 | Nu···C = 2.1, C···LG = 2.3 |
Chemical Reactivity and Derivatization of 2 Azetidin 3 Ylfluoromethyl Pyrimidine
Reactivity Profiles of the Pyrimidine (B1678525) Ring System
The pyrimidine core of the molecule is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This arrangement significantly influences its reactivity, making it generally less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core
Electrophilic Substitution:
The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. rsc.orgbu.edu.eg Electrophilic attack, when it does occur, is most likely to happen at the C5 position, which is the most electron-rich carbon in the ring. nih.gov However, forcing conditions are typically required, and the presence of activating, electron-donating groups on the ring is often necessary to facilitate such reactions. bu.edu.eg In the case of 2-(azetidin-3-ylfluoromethyl)pyrimidine, the 2-substituent is not strongly activating, meaning electrophilic substitution on the pyrimidine core would be challenging. Reactions like nitration or halogenation would likely require harsh conditions and may result in low yields. nih.govrsc.org
Nucleophilic Substitution:
| Reaction Type | Position on Pyrimidine Ring | Reactivity | Influencing Factors |
| Electrophilic Substitution | C5 | Low | Electron-donating groups on the ring increase reactivity. bu.edu.eg |
| Nucleophilic Substitution | C2, C4, C6 | High | Electron-withdrawing groups on the ring and a good leaving group increase reactivity. nih.govstackexchange.com |
Oxidation and Reduction Chemistry of the Heterocycle
Oxidation:
The pyrimidine ring can be oxidized, although the specific outcomes depend on the oxidant and the substituents present. N-oxidation of the pyrimidine nitrogen atoms can occur using peracids. nih.gov For this compound, mono-N-oxidation would be expected. The presence of alkyl side chains on pyrimidine rings can lead to their oxidation to carboxylic acids with strong oxidizing agents like potassium permanganate. bu.edu.eg However, the fluoromethyl group in the target compound would likely be resistant to such oxidation. The trifluoromethyl group, for instance, is known for its high stability towards oxidation. nih.gov
Reduction:
The pyrimidine ring is more readily reduced than pyridine. bu.edu.eg Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydropyrimidines. bu.edu.egnih.gov For this compound, reduction would likely saturate the pyrimidine ring, yielding the corresponding di- or tetrahydropyrimidine (B8763341) derivative, while leaving the azetidine (B1206935) and fluoromethyl groups intact under controlled conditions. The general concept of organic reduction involves an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org
| Transformation | Reagent Example | Expected Product |
| Oxidation | Peracids | This compound-N-oxide |
| Reduction | Sodium Borohydride | 2-(Azetidin-3-ylfluoromethyl)dihydropyrimidine or tetrahydropyrimidine |
Photochemical Transformations of Pyrimidine Derivatives
Pyrimidine derivatives can undergo a variety of photochemical reactions, including cycloadditions and rearrangements. tsijournals.com For instance, irradiation of pyrimidine-2-thiones with alkynes can lead to the formation of thiol derivatives through ring cleavage of an intermediate thietene. tsijournals.com The presence of a fluorinated side chain can influence the photochemical behavior. While specific studies on the photochemical transformations of this compound are not available, research on C-6 fluorinated pyrimidine derivatives has shown they can be synthesized via photochemical routes. nih.gov It is plausible that UV irradiation of this compound could lead to complex rearrangements or additions, with the specific outcome depending on the reaction conditions and the presence of other reagents.
Chemical Transformations of the Azetidine Ring
The azetidine ring is a four-membered heterocycle that possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions. rsc.org However, it is more stable and easier to handle than the more strained three-membered aziridine (B145994) ring. rsc.org
Ring Expansion and Ring Contraction Reactions
Ring Expansion:
Azetidines can undergo ring expansion to form larger heterocyclic systems such as pyrrolidines or 1,3-oxazinan-2-ones. rsc.orgacs.org These reactions are often driven by the release of ring strain. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This proceeds through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped. acs.org While this specific example involves a 2-substituted azetidine, similar principles could apply to the 3-substituted azetidine in the target molecule, potentially leading to five- or six-membered rings depending on the reagents and reaction pathways.
Ring Contraction:
Ring contraction of azetidines is less common than ring expansion. However, transformations of larger rings into azetidines are known, such as the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org Direct ring contraction of the azetidine moiety in this compound to a three-membered ring would be energetically unfavorable.
Functionalization of the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo a variety of functionalization reactions, such as N-alkylation and N-acylation. acs.org These reactions typically proceed without ring opening. For instance, the azetidine nitrogen can react with alkyl halides or acid chlorides to introduce new substituents. acs.org The basicity of the azetidine nitrogen (pKa of azetidine is 11.29) allows for its protonation in the presence of acids, which can be a key step in acid-catalyzed ring-opening reactions. acs.orgyoutube.com
In the context of this compound, the azetidine nitrogen represents a key handle for derivatization.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | N-Methyl-3-(fluoromethyl(pyrimidin-2-yl))azetidinium iodide |
| N-Acylation | Acetyl Chloride | 1-Acetyl-3-(fluoromethyl(pyrimidin-2-yl))azetidine |
| N-Sulfonylation | Tosyl Chloride | 1-Tosyl-3-(fluoromethyl(pyrimidin-2-yl))azetidine |
Bond Cleavage and Coupling Reactions involving the Azetidine Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which influences its reactivity. researchgate.net This inherent strain can be harnessed for various chemical transformations, including ring-opening reactions and coupling processes.
Ring cleavage of the azetidine moiety in derivatives can occur under specific conditions. For instance, treatment of certain 4-substituted-6-chloro-5-nitropyrimidines with acidic conditions can lead to the cleavage of the pyrimidine ring itself, rather than an attached azetidine ring, to form highly substituted acrylonitriles. growingscience.com While this example does not directly involve an azetidine ring, it highlights the potential for ring cleavage in complex heterocyclic systems under acidic conditions. In the context of this compound, the azetidine ring could potentially undergo nucleophilic attack, leading to ring-opening. The regioselectivity of such an attack would be influenced by the electronic nature of the pyrimidine ring and the substituents on the azetidine nitrogen.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While direct examples for this compound are not prevalent in the literature, analogous reactions with related structures provide insight into potential transformations. For instance, palladium-catalyzed N-arylation of azetidine with aryl bromides has been successfully demonstrated. google.com This suggests that coupling of the azetidine nitrogen of a suitable precursor with a halopyrimidine could be a viable synthetic route. Conversely, palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids has also been reported, indicating that a pre-functionalized azetidine could be coupled to a pyrimidine moiety. scialert.net Iron- and cobalt-catalyzed cross-couplings between iodo-azetidines and Grignard reagents also present an efficient and chemoselective method for arylation. rsc.org
The following table summarizes potential coupling reactions based on analogous systems:
| Reaction Type | Coupling Partners | Catalyst/Reagents | Potential Product | Reference (Analogous System) |
| Buchwald-Hartwig Amination | Azetidine & Halopyrimidine | Palladium catalyst, base | N-Pyrimidinyl azetidine | reactome.org |
| Suzuki Coupling | 3-Borylazetidine & Halopyrimidine | Palladium catalyst, base | 3-Pyrimidinyl azetidine | mdpi.com |
| N-Arylation | Azetidine & Aryl Bromide | Palladium or Copper catalyst | N-Aryl azetidine | nih.gov |
| Iron/Cobalt-Catalyzed Arylation | Iodo-azetidine & Aryl Grignard | Iron or Cobalt catalyst | 3-Aryl azetidine | rsc.org |
This table presents potential reactions for the azetidine moiety based on analogous chemical transformations.
Chemical Properties and Transformations of the Fluoromethyl Group
The fluoromethyl group introduces a unique set of properties to the molecule, primarily due to the high electronegativity and small size of the fluorine atom.
Stability of the Carbon-Fluorine Bond under Various Conditions
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering it generally stable under a wide range of reaction conditions. nih.gov Studies on trifluoromethyl-substituted arenes have shown that the C-F bond is remarkably stable under both acidic and basic conditions. nih.gov For instance, trifluoromethyl groups on aromatic rings are generally inert to heating and treatment with acids or bases. reactome.org While this compound contains a monofluoromethyl group, the C-F bond is still expected to be robust. However, extreme conditions or specific enzymatic systems can lead to C-F bond cleavage. nih.gov For example, photolytic defluorination of trifluoromethylated compounds has been observed. mdpi.com
Potential for Further Chemical Modification or Defluorination
Despite the strength of the C-F bond, methods for its modification or for defluorination exist. Reductive defluorination of trifluoromethyl groups on aromatic rings to difluoromethyl groups has been achieved using various methods, including metal-mediated reductions and photoredox catalysis. ijcsrr.org Base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile, is another strategy for selective defluorination. researchgate.net While these methods target trifluoromethyl groups, they suggest that under specific conditions, the monofluoromethyl group in this compound could potentially be targeted for transformation.
The following table summarizes conditions that could potentially affect the stability of a C-F bond:
| Condition | Potential Transformation | Comment | Reference (Analogous System) |
| Strong Acid (Superacids) | Protolytic defluorination | May lead to the formation of reactive electrophilic species. | nih.gov |
| Base-promoted Elimination | Formation of a reactive intermediate | Can be trapped by a nucleophile for further functionalization. | researchgate.net |
| Photolysis | C-F bond cleavage | Observed for trifluoromethylated compounds. | mdpi.com |
| Metalloenzymes | Enzymatic C-F bond cleavage | Specific enzymes can catalyze defluorination. | nih.gov |
This table outlines potential transformations of the fluoromethyl group based on the reactivity of similar fluorinated moieties.
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be approached by modifying the peripheral functional groups or by exploring variations in the core structure.
Modification of Peripheral Functional Groups
The pyrimidine ring offers several positions for functional group modification. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing various substituents at the C-5 position. mdpi.com The synthesis of substituted pyrimidines can be achieved through various methods, including palladium-catalyzed cross-coupling reactions to introduce aryl or other groups. nih.govrsc.org Functional group interconversions, such as the conversion of a nitro group to an amine, are also common strategies. youtube.com
The azetidine nitrogen also provides a handle for modification. N-arylation of azetidines can be achieved through palladium or copper-catalyzed reactions with aryl halides. google.comnih.gov Furthermore, the synthesis of novel 3-substituted azetidine derivatives has been explored for various applications. nih.gov
Exploration of Structural Variations and Chemical Space
The exploration of the chemical space around this compound involves creating structural variations of both the pyrimidine and azetidine rings. A patent for "Azetidinyl Pyrimidines" describes general schemes for preparing a variety of substituted derivatives, highlighting the accessibility of this chemical space. google.com The synthesis of fluorescent purine (B94841) analogs containing substituted azetidines also demonstrates the feasibility of incorporating modified azetidine rings into heterocyclic systems. nih.govresearchgate.net
The synthesis of pyrimidine-based 2-azetidinones, where the azetidine ring is part of a β-lactam, showcases another avenue for structural diversification. ijcsrr.orgijcsrr.org Additionally, the synthesis of a diverse collection of azetidine-based scaffolds has been reported, providing a platform for the generation of lead-like molecules with varied fused, bridged, and spirocyclic ring systems. researchgate.net The commercial availability of closely related compounds such as 2-((Azetidin-3-ylmethyl)thio)pyrimidine further underscores the accessibility of this structural motif for derivatization. bldpharm.com
Advanced Analytical and Separation Methodologies for 2 Azetidin 3 Ylfluoromethyl Pyrimidine
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and impurity profiling of non-volatile and thermally labile compounds like 2-(Azetidin-3-ylfluoromethyl)pyrimidine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase.
Methodology: A typical RP-HPLC method for the analysis of this compound would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of the main compound from its potential impurities, which may have a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the pyrimidine (B1678525) chromophore exhibits maximum absorbance.
Impurity Profiling: Impurity profiling involves the detection, identification, and quantification of each impurity present in the sample. Potential process-related impurities could include starting materials, intermediates, or by-products from the synthesis of this compound. Degradation products that may form under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) are also monitored.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Hypothetical Purity Analysis Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Starting Material 1 |
| 2 | 5.2 | 0.12 | By-product A |
| 3 | 10.8 | 99.75 | This compound |
| 4 | 14.1 | 0.05 | Unknown Impurity |
Chiral Chromatography for Enantiomeric and Diastereomeric Separations
The presence of a stereocenter in the azetidine (B1206935) ring of this compound means that it can exist as enantiomers. As different enantiomers of a chiral drug can have different pharmacological and toxicological properties, their separation and quantification are critical. Chiral chromatography is the most effective method for this purpose.
Methodology: Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase conditions can be employed.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Hypothetical Enantiomeric Purity Data:
| Peak | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 12.3 | 99.8 | (R)-2-(Azetidin-3-ylfluoromethyl)pyrimidine |
| 2 | 15.8 | 0.2 | (S)-2-(Azetidin-3-ylfluoromethyl)pyrimidine |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound analysis, GC is primarily used to identify and quantify residual solvents and other volatile impurities that may be present from the manufacturing process.
Methodology: A headspace GC system is often preferred for residual solvent analysis. In this setup, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This avoids the introduction of non-volatile sample components onto the GC column. A capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a dimethylpolysiloxane phase) is used for separation. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.
Illustrative GC Method Parameters for Residual Solvents:
| Parameter | Value |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, 1.5 mL/min |
| Oven Program | 40 °C (5 min), then to 240 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation | 15 min |
Hypothetical Residual Solvent Analysis Data:
| Solvent | Retention Time (min) | Concentration (ppm) | Limit (ppm) |
| Methanol | 4.1 | 150 | ≤ 3000 |
| Acetone | 5.5 | 50 | ≤ 5000 |
| Toluene | 10.2 | 25 | ≤ 890 |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the structural elucidation of unknown impurities and for providing highly selective and sensitive analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is particularly well-suited for the analysis of this compound and its impurities. After separation by HPLC, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to confirm the identity of the main peak and to tentatively identify impurities based on their molecular weight. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile components, GC-MS provides definitive identification. As compounds elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for positive identification.
Illustrative LC-MS Parameters for Impurity Identification:
| Parameter | Value |
| HPLC System | As described in Section 8.1 |
| Mass Spectrometer | Triple Quadrupole or Orbitrap |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Scan Range | 50-500 m/z |
Quantitative Analytical Methods for Compound Determination
Accurate quantification of this compound is essential for formulation development and quality control. While HPLC with UV detection is commonly used, LC-MS/MS offers superior selectivity and sensitivity, making it the method of choice for quantification in complex matrices like biological fluids.
Methodology (LC-MS/MS): A validated LC-MS/MS method would be developed for the quantitative determination of the compound. This involves using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise.
Illustrative LC-MS/MS MRM Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 182.1 | 113.1 | 15 |
| Internal Standard (D4-labeled) | 186.1 | 117.1 | 15 |
A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-(Azetidin-3-ylfluoromethyl)pyrimidine, and how can reaction efficiency be optimized?
- Answer: The compound is typically synthesized via nucleophilic substitution reactions at the pyrimidine ring, leveraging the reactivity of halogen or fluoromethyl groups. For example, Suzuki-Miyaura cross-coupling can introduce azetidine moieties . Optimization strategies include selecting catalysts (e.g., palladium complexes), controlling reaction temperature (60–100°C), and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Reductive amination (e.g., NaBH3CN, pH 6) may enhance yields for intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer: Key techniques include:
- ¹H/¹³C NMR: Identify protons on the azetidine ring (δ 3.0–4.0 ppm) and pyrimidine protons (δ 8.0–9.0 ppm). Coupling constants (e.g., J = 5–7 Hz) confirm fluoromethyl groups .
- IR Spectroscopy: Detect C-F stretches (~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer: Common assays include:
- Enzyme Inhibition: Measure IC50 values against target enzymes (e.g., kinases) via fluorometric or colorimetric readouts .
- Cell Viability Assays: Use MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., pancreatic cancer models) .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?
- Answer: Density Functional Theory (DFT) calculates electron density maps, frontier molecular orbitals (HOMO/LUMO), and transition states to predict regioselectivity in substitution or coupling reactions. For example, DFT can model the energy barrier for azetidine ring opening under acidic conditions, guiding solvent selection .
Q. What experimental strategies resolve discrepancies in NMR data for derivatives of this compound?
- Answer: Conflicting NMR signals (e.g., overlapping peaks) can be addressed via:
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positions .
- 2D NMR (COSY, HSQC): Assign ambiguous proton-carbon correlations .
Q. How to design SAR studies to optimize the pharmacological profile of this compound?
- Answer:
Structural Modifications: Replace the fluoromethyl group with -CF3 or -CH2F to alter lipophilicity .
Combinatorial Libraries: Synthesize analogs via parallel reactions and screen for enhanced potency .
Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal assays) and LogP values to balance solubility and membrane permeability .
Q. What systematic errors commonly affect reductive amination steps in pyrimidine synthesis, and how are they mitigated?
- Answer:
- pH Sensitivity: Maintain strict pH control (6.0–6.5) to prevent imine hydrolysis .
- Reagent Purity: Use freshly distilled solvents to avoid NaBH3CN decomposition.
- Reaction Monitoring: Track intermediates via TLC or LC-MS to optimize reaction time .
Q. How can isotopic labeling elucidate the mechanism of fluoromethyl group transfer in substitution reactions?
- Answer: Introduce ¹⁸F or deuterium labels at the fluoromethyl position to trace bond cleavage/formation via kinetic isotope effects (KIE) or PET imaging .
Data Contradiction Analysis
Q. How to reconcile conflicting yields reported for oxidation steps in pyrimidine synthesis?
- Answer: Discrepancies may arise from oxidant choice. For instance, Dess-Martin periodinane (DMP) achieves 91% yield in aqueous conditions, while ceric ammonium nitrate (CAN) under anhydrous conditions yields <60% . Validate protocols with controlled humidity and replicate experiments ≥3 times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
